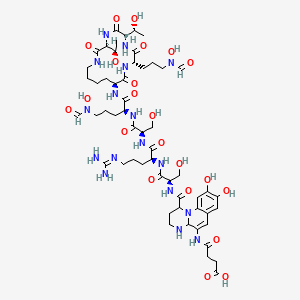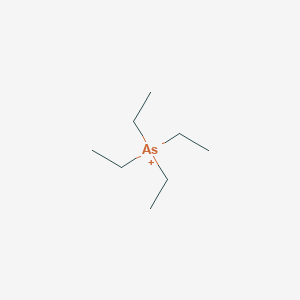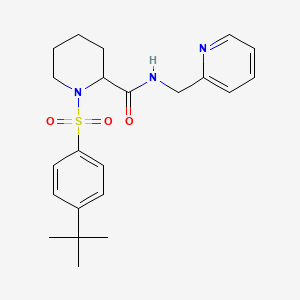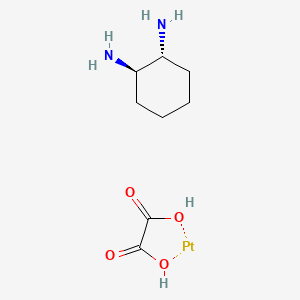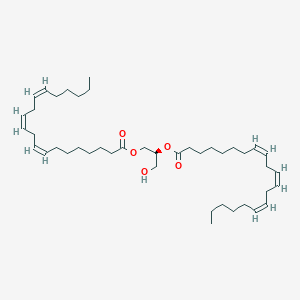
DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0), also known as diacylglycerol or DAG(20:3/20:3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) is primarily located in the membrane (predicted from logP). DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) can be biosynthesized from PA(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) and alpha-linolenoyl-CoA can be converted into TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) can be biosynthesized from PA(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)); which is catalyzed by the enzyme phosphatidate phosphatase. Furthermore, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) and stearidonoyl-CoA can be converted into TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)); which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) can be biosynthesized from PA(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) through its interaction with the enzyme phosphatidate phosphatase. Finally, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) and dihomo-gamma-linolenoyl-CoA can be converted into TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) is involved in phosphatidylcholine biosynthesis PC(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) pathway. DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/22:2(13Z, 16Z)) pathway.
DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0) is a diglyceride.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Studies
A study conducted by Qin et al. (2022) explored the metabolic differences in follicular thyroid carcinoma (FTC) and identified significant metabolic changes, including the identification of DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0) among other lipids. This research contributes to understanding the metabolic pathways and potential biomarkers associated with FTC, highlighting the role of DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0) in disease pathology (Qin et al., 2022).
Prostaglandin Synthesis and Biochemistry
Seo and Oh (2017) discussed the biosynthesis of diverse prostaglandins from unsaturated fatty acids like DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0). Their research emphasizes the crucial role of various prostaglandin synthases in inflammatory responses and the immune system, suggesting the potential for drug design targeting these pathways (Seo & Oh, 2017).
Clinical Diagnostics and Biomarkers
In the field of clinical diagnostics, the presence and levels of DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0) in biological samples like plasma can be a crucial biomarker. Wu et al. (2018) utilized UPLC-QTOF/MS in MSE mode to identify dynamic metabolic alterations in plasma, which included DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0). This highlights its potential utility as a diagnostic biomarker in conditions like lung carcinoma (Wu et al., 2018).
Eigenschaften
Molekularformel |
C43H72O5 |
|---|---|
Molekulargewicht |
669 g/mol |
IUPAC-Name |
[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,41,44H,3-10,15-16,21-22,27-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-/t41-/m0/s1 |
InChI-Schlüssel |
KQIYTEYFXBGLOT-MDOXXFDXSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


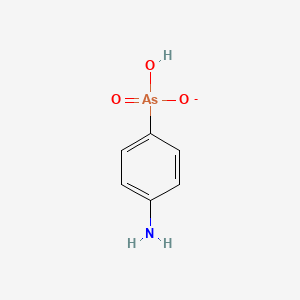
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)
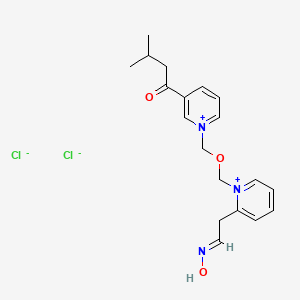
![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1241677.png)
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1241678.png)
![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)
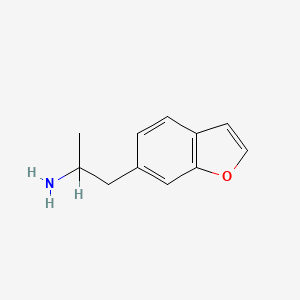
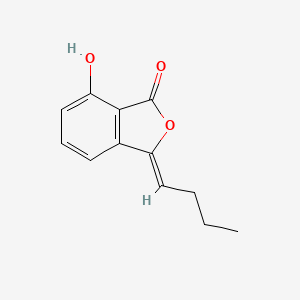
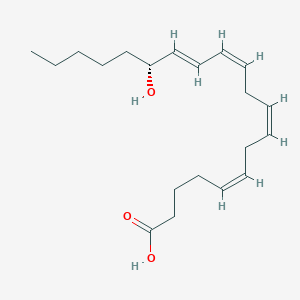
![1-O-[(Z)-tetradec-1-enyl]-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phosphocholine](/img/structure/B1241687.png)
